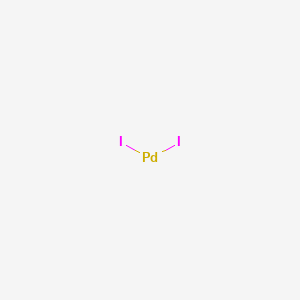

Palladium(II) iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Palladium(II) iodide is an inorganic compound composed of palladium and iodine. It is represented by the chemical formula I₂Pd and has a molar mass of 360.229 g/mol. This compound appears as black crystals and is insoluble in water . This compound is commercially available, though it is less common than palladium(II) chloride, which is the usual entry point to palladium chemistry .

Mécanisme D'action

Target of Action

Palladium(II) iodide is an inorganic compound of palladium and iodine .

Mode of Action

This compound reacts with iodide, giving PdI4^2− anion . This reaction can be represented as follows: PdI2 + 2I− → PdI4^2− . This interaction with its targets leads to changes in the chemical environment, facilitating various reactions.

Biochemical Pathways

Palladium complexes have been studied for their potential anticancer activity . These studies often involve metabolic effects related to the mechanisms of induced cell death and antioxidant defense .

Pharmacokinetics

It’s important to note that this compound is insoluble in water , which could impact its bioavailability and distribution in biological systems.

Result of Action

Palladium complexes have been associated with effects such as the induction of cell death and changes in antioxidant defense in the context of potential anticancer activity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility can affect its availability for reactions. It is insoluble in water , which means its action may be limited in aqueous environments. Furthermore, its stability could be influenced by factors such as temperature and the presence of other chemical species.

Analyse Biochimique

Biochemical Properties

It has been used in the synthesis of new complexes with thioamides . These complexes have shown good activities against both gram positive and gram negative bacteria .

Molecular Mechanism

It is known to react with iodide, forming the PdI2−4 anion , but the implications of this reaction at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not clear.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Palladium(II) iodide can be synthesized through several methods:

Dilute Solution Method: Treating a dilute solution of palladium in nitric acid with sodium iodide at 80°C.

High-Temperature Method: The high-temperature polymorph α-palladium(II) iodide can be produced by reacting palladium and iodine at temperatures above 600°C.

γ-Modification Method: This polymorph is produced as an almost amorphous powder by adding iodide salts to an aqueous solution of tetrachloropalladate(II) (H₂PdCl₄).

Industrial Production Methods: Industrial production methods for this compound typically involve the high-temperature method due to its efficiency in producing the desired polymorphs.

Analyse Des Réactions Chimiques

Palladium(II) iodide undergoes various chemical reactions, including:

- It reacts with iodide ions to form the PdI₄²⁻ anion:

Substitution Reactions: PdI2+2I−→PdI42−

Propriétés

IUPAC Name |

palladium(2+);diiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Pd/h2*1H;/q;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNUTDROYPGBMR-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Pd+2].[I-].[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I2Pd |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7790-38-7 |

Source

|

| Record name | Palladium diiodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palladium iodide (PdI2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.